
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- is a complex organic compound with the molecular formula C12H6Br2N3O3. It is characterized by the presence of bromine, nitro, and azo groups attached to a phenol ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- typically involves a multi-step process:
Bromination: Phenol is first brominated to introduce bromine atoms at the 2 and 6 positions. This is usually achieved using bromine in the presence of a catalyst like iron(III) bromide.
Nitration: The brominated phenol is then nitrated to introduce the nitro group at the 4 position. This step involves the use of concentrated nitric acid and sulfuric acid.
Azo Coupling: Finally, the nitrated and brominated phenol undergoes azo coupling with a diazonium salt derived from 4-nitroaniline. This step is carried out in an alkaline medium, typically using sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- follows similar steps but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and nitro group also contribute to its reactivity, allowing it to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- can be compared with other similar compounds such as:
Phenol, 2,4-dibromo-: Lacks the azo and nitro groups, making it less reactive in certain applications.
Phenol, 2,6-dibromo-4-nitro-: Similar but lacks the azo group, affecting its color properties.
Phenol, 2,6-dibromo-4-((4-aminophenyl)azo)-: Similar structure but with an amino group instead of a nitro group, altering its reactivity and applications.
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- stands out due to its unique combination of bromine, nitro, and azo groups, which confer distinct chemical and physical properties, making it valuable in various fields.
Propriétés
Numéro CAS |
3281-96-7 |
|---|---|
Formule moléculaire |
C12H7Br2N3O3 |
Poids moléculaire |
401.01 g/mol |
Nom IUPAC |
2,6-dibromo-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7Br2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |
Clé InChI |
LGSLCBLDMDBWHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



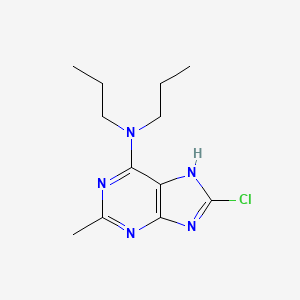
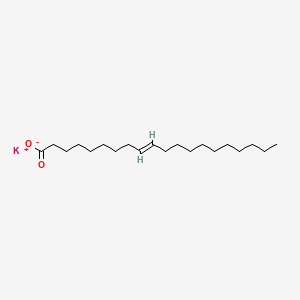
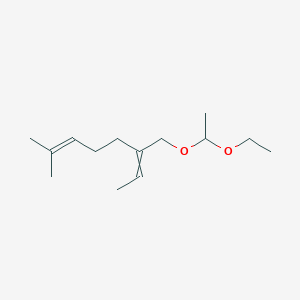
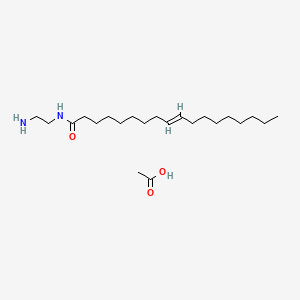

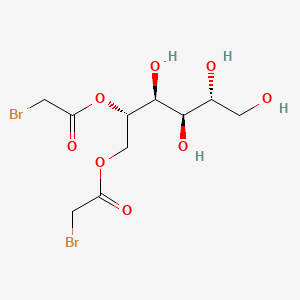

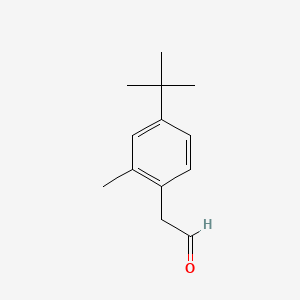
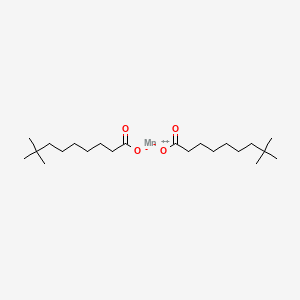
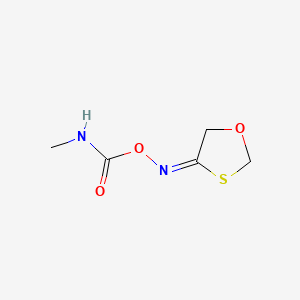
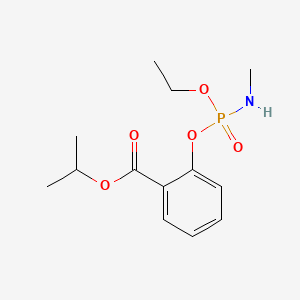
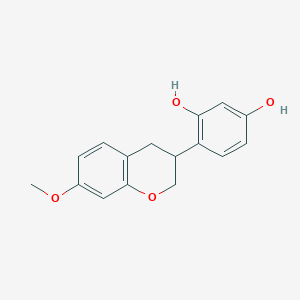
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)
